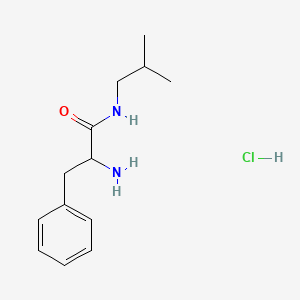

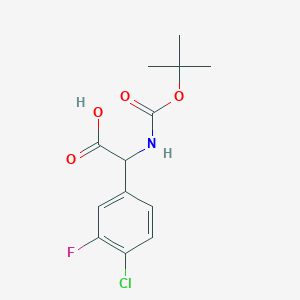

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride

Übersicht

Beschreibung

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride, commonly referred to as AM-2201, is a synthetic cannabinoid that has been used in scientific research since its discovery in 2008. It is a potent agonist of the cannabinoid receptor CB1 and has been used in numerous studies to investigate the physiological and biochemical effects of cannabinoids.

Wissenschaftliche Forschungsanwendungen

Enamine Chemistry

Research by Carlsson and Lawesson (1982) explored the transformation of cyclohexanone and its methylated derivatives into enaminones through acylation and condensation reactions. This study provides foundational knowledge on the manipulation of chemical structures similar to the subject compound for the synthesis of α,β-unsaturated aldehydes, demonstrating the compound's relevance in synthetic organic chemistry. The reduction reactions elaborated in this study pave the way for synthesizing various compounds, including those bearing pyrrolidine groups, underlining the versatility of such chemical frameworks in creating diverse molecular structures (Carlsson & Lawesson, 1982).

CO2 Solubility Studies

Liu et al. (2019) investigated the CO2 equilibrium solubility in novel tertiary amines, including compounds structurally related to 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride. This study is significant for its contributions to understanding how tertiary amines can be utilized in carbon capture technologies. The research highlights the potential application of such compounds in environmental chemistry, particularly in efforts to mitigate carbon emissions (Liu et al., 2019).

Synthesis of Key Intermediates

A study by Fleck et al. (2003) focused on the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the production of premafloxacin, highlighting the compound's role in the pharmaceutical manufacturing process. This research illustrates the chemical's utility in creating complex molecules with significant biological activity, underscoring the importance of such compounds in drug development (Fleck et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving peptides in the circulation, including many chemokines, mitogenic growth factors, neuropeptides, and peptide hormones . It also acts as a positive regulator of T-cell coactivation .

Mode of Action

The compound interacts with DPP-4, inducing T-cell proliferation and NF-kappa-B activation in a T-cell receptor/CD3-dependent manner . Its interaction with DPP-4 also regulates lymphocyte-epithelial cell adhesion .

Biochemical Pathways

The compound affects the biochemical pathways involving DPP-4. DPP-4 is involved in the pericellular proteolysis of the extracellular matrix (ECM), the migration and invasion of endothelial cells into the ECM . It may also be involved in the promotion of lymphatic endothelial cells adhesion, migration, and tube formation .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DPP-4. It enhances cell proliferation when overexpressed, a process inhibited by GPC3 . It also removes N-terminal dipeptides sequentially from polypeptides having unsubstituted N-termini provided that the penultimate residue is proline .

Eigenschaften

IUPAC Name |

2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSWZVAQTQGCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1236266-10-6 | |

| Record name | 1-Butanone, 2-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236266-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)

![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)